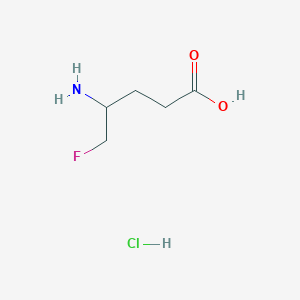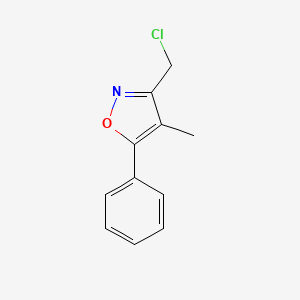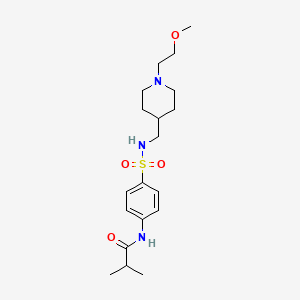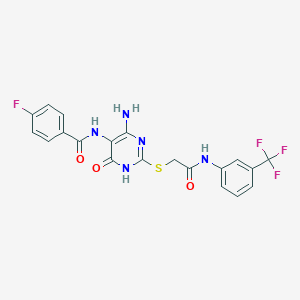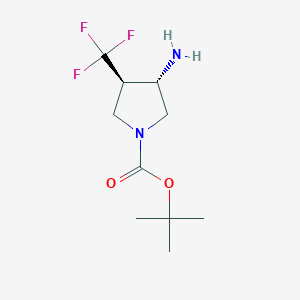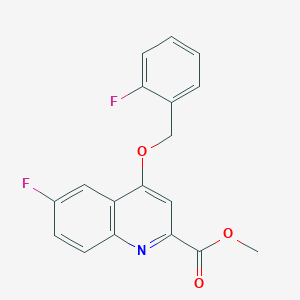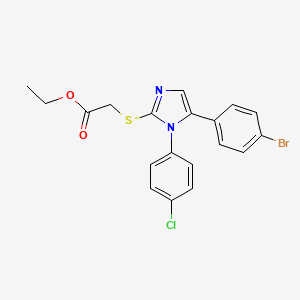
3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid” is a chemical compound with the molecular formula C13H15ClO4 . It has a molecular weight of 270.71 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid” consists of a prop-2-enoic acid group attached to a phenyl ring. The phenyl ring is substituted with a chloro group at the 3-position, a methoxy group at the 5-position, and a propoxy group at the 4-position .科学的研究の応用
Hydrogen-Bonded Chains and Networks
The compound has been structurally analyzed for its potential to form hydrogen-bonded chains and networks, which are crucial for understanding the crystal packing and molecular interactions within various compounds. For example, studies on related compounds such as (E)-4-methoxycinnamic acid have shown that molecules can be linked into chains of rings through paired O—H⋯O hydrogen bonds and weak intermolecular C—H⋯O interactions, resulting in a three-dimensional network structure (Yang et al., 2006).
Spectroscopy and DFT Analysis
Detailed spectroscopic methods and quantum chemical calculations, such as X-ray crystallography, FT-IR, NMR, and DFT (Density Functional Theory), have been employed to characterize related compounds. These methods help in understanding the molecular structure, vibrational modes, and electronic properties, providing insights into the behavior of such compounds under various conditions (Venkatesan et al., 2016).
Polyphenol Studies
Research into polyphenols like chlorogenic acid, a compound structurally related to the title compound, has revealed significant interest due to their potential biomedical applications. Studies have focused on thermal transformations and the formation of derivatives in alcoholic solutions, expanding the understanding of these compounds' stability and reactivity under various conditions (Dawidowicz & Typek, 2015).
Reactive Oxygen Species Detection
The development of novel fluorescence probes for detecting reactive oxygen species (ROS) highlights the application of related compounds in biological and chemical studies. These probes are designed to selectively detect highly reactive oxygen species, such as hydroxyl radicals, and differentiate specific species, indicating the compound's potential in scientific research involving oxidative stress and its biological implications (Setsukinai et al., 2003).
Liquid-Crystalline Complexes and Polymer Synthesis
The synthesis and characterization of polymerizable benzoic acid derivatives, including studies on liquid-crystalline complexes, underline the importance of such compounds in developing advanced materials. These research efforts delve into the fixation of multilayered structures and the effects of nanopillars on the removal of specific molecules from polymers, showcasing the potential for creating novel materials with unique properties (Kishikawa et al., 2008).
特性
IUPAC Name |
(E)-3-(3-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-6-18-13-10(14)7-9(4-5-12(15)16)8-11(13)17-2/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJPUHQOUOTHP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

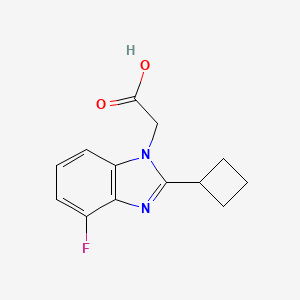


![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)
![5-(furan-2-ylmethyl)-7-methyl-5H-pyrazino[2'',3'':4',5']pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B2931687.png)
![5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2931688.png)
